Methyl 3,4,4-trimethylpentanoate

Description

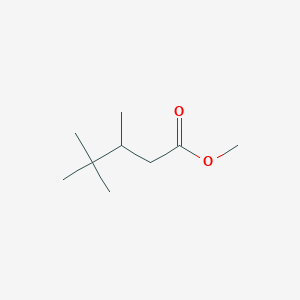

Methyl 3,4,4-trimethylpentanoate is a branched ester with the molecular formula C₉H₁₈O₂. Its structure features a pentanoate backbone substituted with three methyl groups at positions 3, 4, and 4.

Properties

CAS No. |

50902-74-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

methyl 3,4,4-trimethylpentanoate |

InChI |

InChI=1S/C9H18O2/c1-7(9(2,3)4)6-8(10)11-5/h7H,6H2,1-5H3 |

InChI Key |

PITPSIDCKRYSOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4,4-trimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common in industrial production to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,4-trimethylpentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3,4,4-trimethylpentanoic acid and methanol in the presence of water and an acid or base catalyst.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 3,4,4-trimethylpentanoic acid and methanol.

Reduction: 3,4,4-trimethylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4,4-trimethylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,4,4-trimethylpentanoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Isomers and Derivatives

a) Methyl 2,4,4-Trimethylpentanoate (CAS 64198-22-7)

- Structural Difference : The methyl groups are positioned at 2,4,4 instead of 3,4,4.

- Physical Properties: Vaporization enthalpy (ΔvapH): 48.4 ± 0.2 kJ/mol at 298 K .

b) Ethyl 3,4,4-Trimethylpentanoate (CAS 106325-27-3)

- Structural Difference : Ethyl ester (C₁₀H₂₀O₂) vs. methyl ester (C₉H₁₈O₂).

- Molecular Weight : 172.26 g/mol vs. ~158.24 g/mol for the methyl analog .

- Impact of Alkyl Chain : The ethyl group increases hydrophobicity (log P), which could enhance membrane permeability in biological systems.

c) Ethyl 4,4-Dimethyl-3-methylidenepentanoate (CAS 3695-38-3)

- Structural Difference : Features a methylidene (CH₂=C) group at position 3.

- Reactivity : The double bond introduces susceptibility to addition reactions, unlike saturated analogs .

d) Methyl 3-Hydroxy-4,4-dimethylpentanoate (CAS 150943-32-1)

- Functional Group : A hydroxyl group at position 3 replaces one methyl.

Physical and Thermodynamic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | ΔvapH (kJ/mol) | Key Structural Features |

|---|---|---|---|---|

| Methyl 3,4,4-trimethylpentanoate* | C₉H₁₈O₂ | ~158.24 | ~48–49† | Branched ester, 3,4,4-trimethyl |

| Methyl 2,4,4-trimethylpentanoate | C₉H₁₈O₂ | 158.24 | 48.4 ± 0.2 | Branched ester, 2,4,4-trimethyl |

| Ethyl 3,4,4-trimethylpentanoate | C₁₀H₂₀O₂ | 172.26 | N/A | Ethyl ester, 3,4,4-trimethyl |

| Butyl pivalate | C₉H₁₈O₂ | 158.24 | 49.5 ± 0.2 | Linear ester, pivalate group |

*Inferred data; †Estimated based on methyl 2,4,4-trimethylpentanoate .

Key Observations :

- Positional isomerism (2,4,4 vs. 3,4,4) minimally affects vaporization enthalpy but may influence steric interactions in chemical reactions.

- Ethyl esters exhibit higher molecular weight and log P than methyl analogs, impacting solubility and biological uptake.

a) Anti-Inflammatory and Anti-Diabetic Potential

- Chromenyl pentanoate derivatives (e.g., compound 3 in ) showed potent inhibition of dipeptidyl peptidase-IV (DPP-IV, IC₅₀ 0.16 mg/mL), a target for diabetes therapy .

- Substituted esters with balanced log P (~2) demonstrated enhanced anti-inflammatory activity (COX-2 selectivity >1.16 vs. ibuprofen’s 0.44) .

b) Antimicrobial Activity

- Esters with halogen or hydroxyl groups (e.g., methyl 3-hydroxy-4,4-dimethylpentanoate) often exhibit stronger antimicrobial effects due to increased polarity and hydrogen bonding .

c) Cytotoxicity

- N-(α-Bromoacyl)-α-amino esters (e.g., methyl 2-bromo-3-methylbutanamido pentanoate) showed low cytotoxicity, suggesting ester prodrugs may be safer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.